molecular formula C7H13B B3052053 3-bromo-1,1,2,2-tetramethylcyclopropane CAS No. 3815-06-3

3-bromo-1,1,2,2-tetramethylcyclopropane

Cat. No.: B3052053
CAS No.: 3815-06-3
M. Wt: 177.08 g/mol
InChI Key: MVAYPRUMDAKCHH-UHFFFAOYSA-N
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Description

3-Bromo-1,1,2,2-tetramethylcyclopropane ( 3815-06-3) is a highly specialized halogenated cyclopropane derivative of significant interest in advanced organic and organometallic chemistry. Its molecular formula is C₇H₁₃Br, with a molecular weight of 177.08 g/mol . The compound is characterized by a strained cyclopropane ring system, where the significant deviation of bond angles from the ideal tetrahedral geometry creates substantial ring strain . This stored potential energy is a key driver of its reactivity, making it a versatile precursor for constructing complex molecular architectures that are challenging to assemble by other means . The core research value of this compound lies in its role as a synthetic building block. The presence of a bromine atom on the strained ring provides a reactive handle for diverse transformations. A principal application is its use as a precursor to cyclopropyl organometallic reagents. Through a lithium-halogen exchange reaction, typically employing a strong base like t-butyllithium at low temperatures, it can be converted into 1,1,2,2-tetramethylcyclopropyllithium . This organolithium intermediate is a valuable reagent for forming new carbon-carbon bonds upon reaction with various electrophiles, enabling the introduction of the sterically hindered, strained cyclopropyl unit into more complex molecules . The high degree of steric shielding provided by the four methyl groups profoundly influences its reactivity, often favoring mechanisms like S N 1 or pathways that avoid direct nucleophilic backside attack . This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use . Researchers should handle it with care, noting that it is classified with the GHS Signal Word "Danger" and hazard statements indicating it is highly flammable (H225) and causes skin and eye irritation (H315, H319) . It is typically supplied for laboratory use and should be stored at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1,1,2,2-tetramethylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13Br/c1-6(2)5(8)7(6,3)4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAYPRUMDAKCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434359
Record name Cyclopropane, 3-bromo-1,1,2,2-tetramethyl-
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Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3815-06-3
Record name Cyclopropane, 3-bromo-1,1,2,2-tetramethyl-
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Record name 3-bromo-1,1,2,2-tetramethylcyclopropane
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Mechanistic Investigations of 3 Bromo 1,1,2,2 Tetramethylcyclopropane Reactivity

Nucleophilic Substitution Reactions at the Bromine Center

Nucleophilic substitution at a cyclopropyl (B3062369) carbon is notoriously difficult compared to its acyclic counterparts. Classical SN2 reactions are highly disfavored due to the geometric constraints of the cyclopropane (B1198618) ring, which prevent the required backside attack. The carbon framework shields the electrophilic carbon, and the transition state for inversion is energetically inaccessible. Consequently, substitution reactions, when they do occur, often proceed through alternative mechanisms such as SN1 or elimination-addition pathways.

Kinetics and Scope of Bromine Displacement by Various Nucleophiles (e.g., Hydroxide (B78521), Alkoxide, Amine)

Direct displacement of bromide from 3-bromo-1,1,2,2-tetramethylcyclopropane by nucleophiles like hydroxide, alkoxides, or amines is mechanistically complex. Due to the severe steric hindrance from the four methyl groups and the inherent strain of the cyclopropane ring, a direct SN2 pathway is considered highly improbable.

Reactions under conditions favoring substitution are more likely to proceed via an SN1-type mechanism. This pathway involves the initial, rate-determining step of the C-Br bond heterolysis to form a secondary cyclopropyl carbocation. libretexts.org The rate of such a reaction would be first-order, depending only on the concentration of the substrate. libretexts.orgchegg.com

Rate Law for SN1 Mechanism: Rate = k[this compound]

The stability of the resulting 1,1,2,2-tetramethylcyclopropyl carbocation is a critical factor. While secondary carbocations are generally less stable than tertiary ones, the cyclopropyl system itself has unique electronic properties. However, the stability of this specific carbocation is not well-documented. In solvolysis reactions, where the solvent (e.g., water, ethanol) acts as the nucleophile, the formation of a carbocation intermediate is plausible. pearson.com The subsequent nucleophilic attack by the solvent would yield the corresponding alcohol or ether.

The scope of nucleophiles that can react via this pathway is typically limited to weak bases that are also weak nucleophiles, such as water and alcohols, which favor SN1 over competing elimination reactions. libretexts.org Stronger, more basic nucleophiles like hydroxide or alkoxides would likely favor elimination pathways (see section 3.2).

Formal Nucleophilic Substitution with Heterocycles (e.g., Azoles)

The reaction of bromocyclopropanes with nitrogen-containing heterocycles such as azoles (e.g., pyrroles, indoles, pyrazoles) can proceed through a "formal" nucleophilic substitution. acs.orgnih.gov This pathway avoids the direct displacement of the bromide and instead operates via an elimination-addition mechanism. researchgate.net

The process is initiated by a base, which abstracts a proton from the carbon bearing the bromine atom, leading to a 1,2-dehydrobromination. This elimination step forms a highly strained and reactive cyclopropene (B1174273) intermediate. The nucleophilic azole then adds across the double bond of the cyclopropene. A subsequent protonation step yields the final N-cyclopropyl heterocycle. acs.org

This method has been shown to be effective for various 2-bromocyclopropylcarboxamides, yielding N-cyclopropyl heterocycles with high diastereoselectivity. acs.orgnih.gov While this specific reaction has not been documented for this compound, it represents a plausible pathway for its functionalization with azoles, particularly given the difficulty of direct SN1 or SN2 reactions. A wide range of azoles, including pyrroles, indoles, benzimidazoles, and pyrazoles, have been successfully employed in such transformations with other bromocyclopropanes. nih.gov

Elimination Reactions Leading to Alkene Formation

Given the steric hindrance around the reaction center, elimination reactions are often competitive with, or even favored over, substitution for this compound, especially in the presence of strong, non-nucleophilic bases.

Base-Mediated Dehydrobromination to Methylenecyclopropane (B1220202) Derivatives

Treatment of this compound with a strong base, such as potassium tert-butoxide, is expected to induce dehydrobromination. In this E2-type reaction, the base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine. Due to the substitution pattern of the substrate, the only available beta-protons are on the two methyl groups at the C1 and C2 positions.

Abstraction of a proton from one of these methyl groups and the simultaneous departure of the bromide ion would lead to the formation of an exocyclic double bond. The expected product is 1,2,2-trimethyl-3-methylenecyclopropane . This type of elimination is common for substrates where endocyclic double bond formation is either impossible or highly strained.

Stereochemical Outcomes of Elimination Pathways

For an E2 reaction to occur, a specific stereoelectronic arrangement is typically required where the beta-proton and the leaving group are in an anti-periplanar conformation. msu.edu In a rigid ring system like cyclopropane, this ideal geometry cannot be achieved. Eliminations from cyclopropyl systems are known to proceed through a syn-periplanar or other non-ideal dihedral angles, albeit at slower rates than in flexible acyclic systems.

In the case of this compound reacting to form a methylenecyclopropane, the key stereochemical consideration involves the approach of the base to one of the beta-protons on the methyl groups. Given the free rotation of the methyl groups, achieving a suitable conformation for elimination is not a significant barrier. The reaction is not expected to produce stereoisomers with respect to the double bond, as it is exocyclic. The primary outcome is the regioselective formation of the methylenecyclopropane derivative.

Ring-Opening Transformations of the Strained Cyclopropane Core

The high ring strain of the cyclopropane core (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions, particularly those involving the formation of carbocationic intermediates.

In the context of an SN1 reaction of this compound, the initially formed secondary cyclopropyl carbocation is a key intermediate. This cation can be captured by a nucleophile (as in section 3.1.1), or it can undergo rearrangement to a more stable carbocation, which often involves ring-opening. A carbocation can undergo rearrangement, react with a nucleophile, or eliminate a beta-hydrogen to form an alkene. pdx.edu

One plausible rearrangement involves the cleavage of one of the adjacent C-C bonds of the cyclopropane ring. This would relieve the ring strain and lead to the formation of a more stable, acyclic allylic or tertiary carbocation. For instance, cleavage of the C1-C2 bond could lead to a resonance-stabilized allylic cation, which would then be trapped by the nucleophile/solvent at different positions, leading to a mixture of isomeric acyclic products. The formation of a more stable tertiary carbocation through rearrangement is a common pathway in solvolysis reactions of substituted cyclic systems. msu.edu Such ring-opening solvolysis reactions are well-documented for other substituted cyclopropyl systems, often leading to complex product mixtures.

Electrophilic Ring-Opening Reactions

Electrophilic attack on the cyclopropane ring is a common pathway for ring-opening. The strained C-C bonds of the cyclopropane ring have significant p-character, allowing them to act as nucleophiles towards electrophiles. This interaction leads to the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the ring-opened product.

In the presence of a strong acid such as hydrogen bromide (HBr), the cyclopropane ring can be protonated. This protonation is the initial step in the ring-opening process. The proton adds to one of the carbon atoms of the ring, leading to the cleavage of a C-C bond and the formation of a carbocation. The subsequent attack of the bromide ion (Br-) on the carbocation results in the final ring-opened product. The regioselectivity of this reaction is governed by the stability of the resulting carbocation, with the most stable carbocation being preferentially formed.

For this compound, protonation would likely lead to the formation of a tertiary carbocation, which is more stable than a secondary or primary carbocation. The subsequent attack of the bromide ion would then yield a di-substituted bromoalkane.

Illustrative Reaction Scheme for HBr Addition

StepDescriptionIntermediate/Product
1Protonation of the cyclopropane ring by HBrFormation of a carbocation
2Nucleophilic attack by bromide ionRing-opened dibromoalkane

The addition of halogens, such as bromine (Br₂), across a cyclopropane ring is another example of an electrophilic ring-opening reaction. The reaction is initiated by the polarization of the Br-Br bond as it approaches the nucleophilic cyclopropane ring. This leads to the formation of a bromonium ion intermediate, where the bromine atom is bonded to two carbon atoms of the original ring. The subsequent backside attack by the bromide ion on one of the carbon atoms of the bromonium ion results in the opening of the ring and the formation of a 1,3-dibromoalkane. This mechanism is analogous to the bromination of alkenes.

The regiochemistry of electrophilic addition to unsymmetrical cyclopropanes is determined by the stability of the intermediate carbocation. The electrophile will add in a manner that generates the most stable carbocation. For this compound, the presence of the methyl groups would favor the formation of a tertiary carbocation.

The stereochemistry of the addition is often anti, particularly in the case of halogen addition, due to the backside attack of the nucleophile on the cyclic bromonium ion intermediate. This results in the two new substituents being on opposite sides of the molecule.

Factors Influencing Selectivity in Electrophilic Ring-Opening

FactorInfluence on RegiochemistryInfluence on Stereochemistry
Substituent Effects Electron-donating groups stabilize adjacent carbocations, directing the electrophilic attack.Can influence the accessibility of the intermediate for nucleophilic attack.
Nature of Electrophile Stronger electrophiles can lead to less selective reactions.The ability to form bridged intermediates (e.g., bromonium ion) leads to anti-addition.
Solvent Effects Polar solvents can stabilize carbocation intermediates.Can influence the lifetime and structure of intermediates.

Radical-Mediated Ring-Opening Processes

In addition to electrophilic pathways, the cyclopropane ring can also be opened via radical mechanisms. These reactions are typically initiated by light or heat and involve the formation of radical intermediates.

Radical-mediated ring-opening can be initiated by the homolytic cleavage of a bond within the cyclopropane derivative. In the case of this compound, the C-Br bond is the most likely to undergo homolytic cleavage due to its lower bond dissociation energy compared to C-C and C-H bonds. This would generate a cyclopropyl radical and a bromine radical. The resulting cyclopropyl radical is highly strained and can undergo rapid ring-opening to form a more stable acyclic radical. This acyclic radical can then participate in subsequent propagation steps, such as abstracting a hydrogen atom from a solvent molecule or reacting with another radical.

Photodissociation studies involve irradiating a molecule with light of a specific wavelength to induce bond cleavage. Analysis of the resulting fragments can provide valuable information about the bond dissociation energies and the stability of the resulting radicals. While specific photodissociation data for this compound is not available, such studies on similar brominated compounds would be expected to show the primary fragmentation pathway as the homolytic cleavage of the C-Br bond. The resulting fragments would be the cyclopropyl radical and a bromine atom. Further fragmentation of the cyclopropyl radical upon higher energy irradiation could also be observed.

Expected Fragments from Photodissociation

Initial CompoundPrimary FragmentsPotential Secondary Fragments
This compound1,1,2,2-tetramethylcyclopropyl radical + Bromine radicalSmaller hydrocarbon radicals, HBr

Transition Metal-Catalyzed Ring-Opening and Functionalization

The reactivity of cyclopropanes, particularly their ability to undergo C-C bond activation, is significantly enhanced by the inherent ring strain of the three-membered ring. wikipedia.orgwikipedia.org Transition metal complexes, especially those of palladium, nickel, and rhodium, are adept at catalyzing the ring-opening and subsequent functionalization of these strained systems. wikipedia.orgnih.govnih.gov This process typically involves the oxidative addition of the metal into one of the cyclopropane's C-C bonds, a step that is thermodynamically driven by the release of strain energy. wikipedia.org

The generally accepted mechanism for the transition metal-catalyzed activation of cyclopropanes begins with the oxidative addition of a low-valent metal center into a C-C bond. wikipedia.org This step results in the formation of a metallacyclobutane intermediate. wikipedia.orgmit.edumit.edu For a substituted cyclopropane like this compound, the regioselectivity of this insertion is a critical factor, influenced by both steric and electronic effects of the substituents. The four methyl groups create significant steric hindrance, which could direct the metal to insert into the less substituted C2-C3 or C1-C3 bonds. The presence of the bromine atom introduces electronic asymmetry, further influencing the site of metal insertion. Following its formation, the metallacyclobutane intermediate is not typically isolated but reacts further, for instance, by undergoing reductive elimination or insertion reactions with other substrates like alkenes or alkynes, leading to the formation of larger carbocyclic frameworks. nih.gov

A primary thermodynamic driving force for the ring-opening of cyclopropane derivatives is the release of inherent ring strain. wikipedia.orglibretexts.org The parent cyclopropane molecule possesses a strain energy of approximately 27-29 kcal/mol. wikipedia.orgwikipedia.org This high energy is a consequence of severe angle strain due to the 60° internal C-C-C bond angles, as well as torsional strain from eclipsed hydrogen atoms. wikipedia.orglibretexts.org

In this compound, the strain energy is expected to be even greater than that of the parent cyclopropane. The presence of four methyl groups on two adjacent carbons can lead to increased steric repulsion. Furthermore, gem-dimethyl substitution on a carbon chain is known to favor cyclization kinetically and thermodynamically, an observation known as the Thorpe-Ingold effect. wikipedia.orglucp.netyoutube.com This effect arises from a decrease in the internal bond angle of the acyclic precursor, which pre-organizes the molecule for ring formation and, conversely, suggests that the resulting ring is more strained. wikipedia.orgyoutube.com The strain energy for 1,1,2,2-tetramethylcyclopropane (B1198135) has been estimated to be around 35.8 kcal/mol, which is significantly higher than that of cyclopropane. thieme-connect.de This substantial stored energy provides a potent thermodynamic incentive for reactions that involve the cleavage of the three-membered ring, making transition metal-catalyzed C-C activation a highly favorable process. wikipedia.orgresearchgate.net

Thermal Isomerization Pathways

The thermal isomerization of cyclopropanes is a classic unimolecular reaction that typically proceeds through a trimethylene (or 1,3-diyl) biradical intermediate. researchgate.netacs.orgnih.gov Cleavage of a C-C bond leads to this intermediate, which can then undergo rotation and re-closure to afford geometric isomers or undergo hydrogen/alkyl shifts to yield olefinic products. researchgate.netresearchgate.net

For the closely related compound 1,1,2,2-tetramethylcyclopropane , gas-phase thermal isomerization has been shown to yield 2,4-dimethyl-2-pentene as the primary product. rsc.org Detailed kinetic studies over a broad temperature range (672–1120 K) have established the Arrhenius parameters for this unimolecular transformation.

ParameterValue
Activation Energy (Ea)64.7 (±0.5) kcal/mol
Pre-exponential Factor (log₁₀(A, s⁻¹))15.47 (±0.13)

The presence of a bromine atom at the C3 position in this compound would likely influence the thermal isomerization pathway. The C-Br bond is weaker than C-H and C-C bonds and could cleave homolytically, initiating radical chain reactions. Alternatively, if the isomerization proceeds via the traditional C-C bond cleavage, the bromine substituent could stabilize an adjacent radical center in the trimethylene intermediate, potentially lowering the activation energy and affecting the product distribution. Thermolysis of other brominated cyclopropanes has been shown to result in complex product mixtures arising from ring-opening, dehydrobromination, and rearrangement. researchgate.net

Donor-Acceptor Cyclopropane Chemistry Applied to Bromocyclopropanes

Donor-acceptor (D-A) cyclopropanes are a class of highly reactive building blocks in organic synthesis. nih.govrsc.org They are characterized by the presence of an electron-donating group (D) and an electron-accepting group (A) on the cyclopropane ring, which polarizes the C-C bond between them. wiley-vch.de This polarization facilitates heterolytic ring cleavage, often promoted by Lewis or Brønsted acids, to form a zwitterionic 1,3-dipole equivalent that can be trapped by various reagents. wiley-vch.deresearchgate.net

In the context of this compound, the four electron-donating methyl groups can be considered the "donor" component. While bromine is typically electron-withdrawing, halogenated D-A cyclopropanes have been investigated where the halogen atom itself can act as a donor group. researchgate.net More commonly, the bromine can serve as a leaving group or an electrophilic handle, and the polarized C-C bond of the cyclopropane, activated by the donor methyl groups, engages in D-A type reactions. acs.orgnih.gov

The activation of D-A cyclopropanes, typically with a Lewis acid, generates a reactive intermediate that can undergo formal cycloaddition reactions with various π-systems (dipolarophiles). nih.govnih.gov These [3+2] cycloadditions are a powerful method for constructing five-membered carbo- and heterocyclic rings. nih.govnih.gov For a bromocyclopropane, this reactivity could be harnessed in several ways. For instance, reaction with a thioketone in the presence of a Lewis acid could lead to a [3+2] cycloaddition, followed by elimination of HBr to yield an unsaturated five-membered ring. researchgate.net This strategy uses halogenated D-A cyclopropanes as surrogates for highly reactive D-A cyclopropenes. researchgate.net The reaction of D-A cyclopropanes with various electrophiles, such as in 1,3-dichlorination or 1,3-halochalcogenation, demonstrates the synthetic utility of the ring-opening functionalization pathway. acs.orgnih.gov

Rearrangement reactions of D-A cyclopropanes are common transformations that lead to diverse molecular architectures, often driven by the release of ring strain. researchgate.net These reactions can be initiated by thermal or photochemical means, or by using acid catalysts. researchgate.netnih.gov For instance, Lewis acid treatment can induce isomerization or ring-enlargement to form new ring systems. researchgate.netgoettingen-research-online.de The specific pathway is highly dependent on the nature of the donor and acceptor groups. In the case of this compound, acid-catalyzed ring-opening would generate a tertiary carbocation stabilized by the adjacent methyl groups. This intermediate could be trapped by a nucleophile or undergo rearrangement, such as a Wagner-Meerwein shift of a methyl group, before being trapped, leading to functionalized acyclic or new cyclic products.

Interception of Allyl Cation Intermediates in Ring-Opening

The solvolysis of this compound and its derivatives provides significant insight into the behavior of the corresponding carbocation intermediates. The high degree of strain in the cyclopropylmethyl system facilitates ring-opening, leading to the formation of a more stable, rearranged cationic species. In the case of the 1,1,2,2-tetramethylcyclopropylmethyl cation, this rearrangement proceeds to form the tertiary, resonance-stabilized 2,3-dimethyl-2-butenyl cation (also known as the dimethylallyl cation). The presence of this allyl cation as a key intermediate is substantiated by the array of products observed when the solvolysis is conducted in the presence of various nucleophiles.

Detailed studies on the solvolysis of 1,1,2,2-tetramethylcyclopropylcarbinyl p-nitrobenzoate, a compound structurally analogous to this compound and expected to generate the same carbocationic intermediate, have elucidated the nature of these trapped products. When this substrate undergoes solvolysis in a solution containing multiple nucleophiles, a variety of products are formed, each resulting from the capture of the 2,3-dimethyl-2-butenyl cation at one of its resonance contributors.

The reaction of the intermediate allyl cation with nucleophiles can occur at either the tertiary or the primary carbon atom of the allylic system. This leads to the formation of two distinct types of products. For instance, in a mixed solvent system of ethanol (B145695) and water, the nucleophilic attack of ethanol or water on the tertiary carbon of the cation results in the formation of the corresponding tertiary ether and alcohol. Conversely, attack at the primary carbon yields the primary ether and alcohol.

Furthermore, the reaction mixture also contains dienic products, which arise from the elimination of a proton from the allyl cation intermediate. The formation of these various products provides compelling evidence for the existence of the 2,3-dimethyl-2-butenyl cation as a discrete intermediate in the reaction pathway. The distribution of these products is dependent on the specific reaction conditions, including the nature of the solvent and the concentration of the nucleophiles present.

The following interactive data table summarizes the products formed from the interception of the 2,3-dimethyl-2-butenyl cation by different nucleophiles during the solvolysis of a 1,1,2,2-tetramethylcyclopropylcarbinyl derivative.

Computational and Theoretical Studies on 3 Bromo 1,1,2,2 Tetramethylcyclopropane

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods provide profound insights into the unique electronic nature of the cyclopropane (B1198618) ring and the influence of substituents on its properties.

Walsh's model of bonding in cyclopropane offers a powerful framework for understanding its electronic structure and reactivity. bluffton.edu Instead of the conventional sp³ hybridization, this model proposes that the carbon atoms in the cyclopropane ring are sp² hybridized. wiley.com Two of these sp² orbitals on each carbon form bonds with hydrogen or other substituents, while the third is directed towards the center of the ring. The remaining p-orbitals on each carbon atom lie in the plane of the ring and combine to form a set of molecular orbitals.

This arrangement results in bent "banana" bonds for the C-C connections, which possess significant p-character and are located outside the internuclear axes. wiley.com This model successfully explains the double-bond character and conjugating ability of the cyclopropane ring. For a substituted cyclopropane like 3-bromo-1,1,2,2-tetramethylcyclopropane, the substituents can interact with the Walsh orbitals. The electron-withdrawing bromine atom at the C3 position is expected to influence the energy and electron density distribution of these orbitals, while the electron-donating methyl groups at C1 and C2 would have an opposing effect. A theoretical study on substituted cyclopropanes using an electron density model has shown that electropositive substituents can enhance the σ-aromaticity of the ring, whereas electronegative substituents may have the opposite effect. smu.edu

The cyclopropane ring is characterized by significant ring strain, primarily due to the deviation of its bond angles from the ideal tetrahedral angle. masterorganicchemistry.com This strain energy makes the ring susceptible to opening reactions. wiley.com Ab initio calculations have been employed to determine the ring strain energies in various small ring hydrocarbons. nih.gov For this compound, the presence of four methyl groups is expected to introduce additional steric strain.

Hyperconjugation, the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital, plays a crucial role in stabilizing molecules. wikipedia.org In the context of this compound, hyperconjugative interactions can occur between the C-C and C-H bonds of the methyl groups and the orbitals of the cyclopropane ring. This delocalization of electron density can influence the bond lengths, stability, and reactivity of the molecule. Specifically, hyperconjugation involving the methyl groups can help to alleviate some of the ring strain by delocalizing electron density into the strained ring bonds. Computational studies on other substituted systems have demonstrated the importance of hyperconjugation in determining molecular stability and reactivity. researchgate.net

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally.

Density Functional Theory (DFT) has become a standard method for studying reaction mechanisms in organic chemistry. rsc.org For reactions involving this compound, such as nucleophilic substitution or elimination, DFT calculations can be used to model the potential energy surface. This allows for the identification and characterization of transition state structures and any intermediates that may be formed. nih.gov For instance, in a substitution reaction at the C3 carbon, DFT could be used to compare the energetics of an Sₙ1-like pathway, proceeding through a cyclopropyl (B3062369) cation intermediate, versus an Sₙ2-like pathway with a single transition state. Studies on the bromination of cyclopropane have utilized DFT to investigate the stability of various cationic intermediates. researchgate.netacs.org

Table 1: Hypothetical DFT-Calculated Relative Energies for Reaction Intermediates in a Solvolysis Reaction of this compound

SpeciesRelative Energy (kcal/mol)Description
Reactant0.0This compound
Transition State 1+20.5Transition state for C-Br bond cleavage
Cyclopropyl Cation+15.2Tertiary cyclopropyl carbocation intermediate
Transition State 2+18.7Transition state for nucleophilic attack
Product-5.8Substituted product
Note: These values are hypothetical and for illustrative purposes only, as specific DFT studies on this compound were not found.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can provide highly accurate reaction energy profiles. A key reaction pathway for this compound is the cleavage of the C-Br bond. Ab initio calculations can be employed to determine the bond dissociation energy (BDE) of this bond. researchgate.net This value is critical for understanding the thermodynamics of reactions involving homolytic cleavage of the C-Br bond to form a cyclopropyl radical. Furthermore, ab initio calculations can map out the potential energy surface for heterolytic cleavage, leading to a cyclopropyl cation and a bromide ion, providing insights into the activation energy for such processes. acs.org

Prediction of Reactivity and Selectivity

Computational methods can be used to predict the reactivity and selectivity of chemical reactions. For this compound, theoretical calculations can help to predict which reactions are likely to occur and what the major products will be. For example, by calculating the energies of different possible products and the activation energies of the pathways leading to them, one can predict the regioselectivity and stereoselectivity of a reaction. rsc.org In reactions of substituted cyclopropanes, the stereochemical outcome is often influenced by subtle electronic and steric factors that can be effectively modeled using computational chemistry. unl.pt

Influence of Substituents on Ring Stability and Reactivity

The stability and reactivity of a cyclopropane ring are intrinsically linked to its high degree of ring strain, a consequence of the compressed C-C-C bond angles of 60°. Substituents can either exacerbate or alleviate this strain, thereby influencing the kinetic and thermodynamic properties of the molecule. The substituents on this compound—a bromine atom and four methyl groups—exert a combination of steric and electronic effects that have been a subject of computational investigation.

Steric and Electronic Effects of Substituents:

The four methyl groups at the C1 and C2 positions introduce significant steric hindrance. This steric crowding can increase the ground-state energy of the molecule, making the cyclopropane ring more susceptible to ring-opening reactions that relieve this strain. Computationally, this is observed as a higher heat of formation compared to less substituted cyclopropanes.

The bromine atom at the C3 position introduces both steric and electronic effects. Electronically, bromine is an electronegative atom that can withdraw electron density from the cyclopropane ring through the sigma bonds (inductive effect). This can polarize the C-Br bond and influence the reactivity of the adjacent C-C bonds in the ring.

Computational Findings on Substituted Cyclopropanes:

While specific computational studies on this compound are not extensively documented in publicly available literature, general principles derived from computational studies on substituted cyclopropanes can be applied. Donor-acceptor cyclopropanes, for instance, exhibit enhanced reactivity due to a "push-pull" effect that facilitates the cleavage of the bond between the substituted carbons. mdpi.com In the case of this compound, the methyl groups are weak electron donors, while the bromine is an electron-withdrawing group. This combination can lead to a polarized ring system, influencing its interaction with various reagents.

The table below summarizes the general influence of different types of substituents on the stability and reactivity of the cyclopropane ring, based on established computational and experimental findings.

Substituent TypeExampleEffect on Ring StabilityEffect on Reactivity toward Nucleophiles
Electron-Donating-CH₃Generally destabilizing (steric)Can stabilize adjacent positive charge in intermediates
Electron-Withdrawing (Inductive)-BrCan polarize C-C bondsCan increase electrophilicity of the ring
π-Acceptor-COORCan stabilize the ring through conjugationCan act as an electrophile in ring-opening reactions nih.govresearchgate.netnih.gov

This table is generated based on general principles of cyclopropane chemistry and may not represent specific computational data for this compound.

Molecular Orbital Analysis for Electrophilic Addition Regiochemistry and Stereoselectivity

Electrophilic addition to cyclopropanes is a characteristic reaction that proceeds via the cleavage of a C-C bond. Molecular orbital theory is a powerful tool to rationalize the regiochemistry (where the electrophile and nucleophile add) and stereoselectivity (the spatial arrangement of the new bonds) of these reactions.

Frontier Molecular Orbitals of Cyclopropane:

The reactivity of cyclopropane is often explained by the nature of its highest occupied molecular orbitals (HOMOs), which are known as Walsh orbitals. These orbitals have significant p-character and are located on the outside of the ring, making them accessible to electrophiles, similar to the π-orbitals of an alkene.

Mechanism of Electrophilic Addition of Bromine:

The electrophilic addition of bromine to a cyclopropane ring is thought to proceed through a corner-attack mechanism. The electrophile (Br⁺) interacts with the HOMO of the cyclopropane ring, leading to the formation of a bromonium ion-like intermediate or a carbocation. This intermediate is then attacked by a nucleophile (Br⁻) to give the ring-opened product.

Influence of Substituents on Regiochemistry and Stereoselectivity:

The substituents on the cyclopropane ring play a crucial role in determining the outcome of the electrophilic addition.

Regiochemistry: The initial attack of the electrophile and the subsequent attack of the nucleophile are governed by the stability of the resulting carbocationic intermediates. In this compound, the four methyl groups can stabilize a positive charge on the adjacent carbon atoms (C1 and C2) through hyperconjugation. Therefore, in an electrophilic addition, the C1-C2 bond is the most likely to break, as this would lead to the formation of a more stable tertiary carbocation. The bromine substituent, being electron-withdrawing, would destabilize a positive charge on the carbon to which it is attached (C3).

Stereoselectivity: The formation of a cyclic bromonium ion intermediate can dictate the stereochemical outcome of the reaction. youtube.com The nucleophile will typically attack from the side opposite to the bromonium ion, resulting in an anti-addition product. The steric bulk of the tetramethyl-substituted side of the ring would also influence the trajectory of the incoming nucleophile, favoring attack at the less hindered carbon.

The following table outlines the key molecular orbitals and their role in the electrophilic addition of bromine to a substituted cyclopropane.

Molecular OrbitalRole in ReactionInfluence of Substituents on this compound
HOMO (Walsh Orbitals)Nucleophilic attack on the electrophile (Br⁺)The electron-donating methyl groups increase the energy of the HOMO, making the molecule more nucleophilic.
LUMOSite of nucleophilic attack in the intermediateThe position of the positive charge in the carbocationic intermediate determines the LUMO, which is stabilized by the methyl groups.

This table illustrates the application of molecular orbital theory to the reactivity of the target compound based on general principles.

Applications and Advanced Research Directions

3-Bromo-1,1,2,2-tetramethylcyclopropane as a Synthetic Building Block

As a synthetic building block, this compound offers chemists a versatile platform for constructing intricate molecules. The inherent ring strain of the cyclopropane (B1198618) core and the presence of a functional handle in the form of a bromine atom allow for a variety of chemical transformations. The reactivity of the bromine atom facilitates nucleophilic substitution reactions, while the strained ring can participate in ring-opening reactions under specific conditions.

The presence of the bromo group on the 1,1,2,2-tetramethylcyclopropane (B1198135) framework is key to its role in elaborating more complex derivatives. This functional group can be readily displaced or transformed through numerous organic reactions. For instance, nucleophilic substitution allows for the introduction of a wide array of different functional groups.

Furthermore, modern cross-coupling reactions provide powerful tools for appending complex molecular fragments onto the cyclopropane core. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Negishi couplings, are instrumental in forming new carbon-carbon bonds, thereby enabling the synthesis of highly functionalized cyclopropane derivatives. organic-chemistry.orgnih.gov This approach facilitates a divergent synthesis strategy, where a single cyclopropane precursor can be used to generate a diverse library of compounds with varied structural and functional properties. nih.gov

Table 1: Selected Palladium Catalysts for Cross-Coupling Reactions

Catalyst Catalyst Name Typical Application in Synthesis
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0) Suzuki, Stille, and other C-C bond forming reactions.
Pd(dppf)Cl₂ [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) High efficiency in Suzuki and Miyaura borylation reactions. mdpi.com

This table presents catalysts commonly used for transformations applicable to bromo-substituted compounds like this compound.

The high ring strain energy of the cyclopropane ring is not a liability but a feature that can be harnessed for the synthesis of other, often larger, strained ring systems. Cyclopropane derivatives serve as precursors in reactions involving ring expansion. A notable strategy involves the conversion of methylene (B1212753) cyclopropanes into oxaspiro[2.2]pentanes through epoxidation. nih.gov These highly strained spirocyclic systems can then undergo rearrangement, for example with a catalytic amount of lithium iodide, to yield cyclobutanones, effectively expanding the three-membered ring into a four-membered one. nih.gov This methodology showcases how the inherent strain of a building block like this compound can be strategically employed to access more complex and strained carbocyclic frameworks. nih.gov

Role in the Synthesis of Bioactive Molecules and Natural Products

The cyclopropane motif is a recurring structural element in a multitude of natural products and biologically active molecules, including terpenes, alkaloids, and fatty acids. rsc.org The inclusion of this small, rigid ring can significantly influence a molecule's conformation and metabolic stability, making it a desirable feature in medicinal chemistry. marquette.eduresearchgate.net

The cyclopropyl (B3062369) group is a critical structural motif found in numerous natural products and is widely utilized in medicinal chemistry. researchgate.netresearchgate.net Its presence is often associated with potent biological activity. For example, compounds containing cyclopropane rings are found in various insecticides. researchgate.net The rigid nature of the ring provides conformational constraint, which can lead to enhanced binding affinity with biological targets. Research has also indicated that the presence of a bromo-substituent on a molecule can induce high biological potency, further highlighting the potential of this compound as a valuable intermediate in the synthesis of new pharmaceutical and agrochemical agents. mdpi.com

Several synthetic strategies exist for integrating the tetramethylcyclopropane unit into larger, more complex molecular structures. Palladium-catalyzed cross-coupling reactions are a primary method for this purpose. For instance, a cyclopropyl Grignard reagent, which could be conceptually derived from a precursor related to this compound, can undergo Negishi coupling with various aryl bromides to attach the cyclopropane ring to aromatic scaffolds. nih.gov

Another powerful technique is the use of cycloaddition reactions. The [3+2] cycloaddition of azomethine ylides, for example, has been employed to construct complex tetracyclic fused scaffolds in a single step with high diastereoselectivity. nih.gov Such strategies allow for the efficient incorporation of cyclic moieties into larger, polycyclic systems, which are common in natural products and drug candidates. nih.gov

Table 2: Research Findings on Cyclopropane Incorporation

Strategy Description Key Features Potential Application
Pd-catalyzed Negishi Coupling Cross-coupling of a cyclopropyl Grignard reagent with an aryl halide. nih.gov Forms a C-C bond between the cyclopropane and an aromatic system. nih.gov Attaching the tetramethylcyclopropane moiety to a larger drug scaffold.

Catalyst Development for Transformations Involving this compound

The synthetic utility of this compound is intrinsically linked to the catalysts that enable its transformations. Development in this area focuses on enhancing the efficiency, selectivity, and scope of reactions involving the C-Br bond and the cyclopropane ring.

Palladium-based catalysts are paramount for C-C bond-forming reactions. Catalysts such as Pd(dppf)Cl₂, Pd(PPh₃)₄, and Pd(PPh₃)₂Cl₂ are frequently used for Suzuki-Miyaura and Stille cross-coupling reactions, which are ideal for converting the aryl or alkyl bromide functionality into a more complex structure. mdpi.com The choice of catalyst and ligands can significantly influence reaction yield and selectivity. For example, Pd(dppf)Cl₂ has been found to be a highly effective catalyst for borylation and subsequent cross-coupling reactions, sometimes achieving excellent yields in very short reaction times. mdpi.com

Beyond palladium, other transition metals have been explored. Cobalt-catalyzed systems, for instance, have proven effective for the cross-coupling of cyclopropyl Grignard reagents with alkyl iodides, offering a complementary approach to palladium-based methods. organic-chemistry.org The continued development of novel catalytic systems is crucial for unlocking the full synthetic potential of building blocks like this compound.

Nickel-Catalyzed Reductive Cross-Coupling Reactions for Arylcyclopropanes

The synthesis of arylcyclopropanes is of significant interest due to their prevalence in an increasing number of approved and investigational drugs. nih.gov Nickel-catalyzed reductive cross-coupling has emerged as a mild and efficient method for forging the crucial carbon-carbon bond between an aryl group and a cyclopropyl moiety. nih.govresearchgate.net

Recent advancements have demonstrated the successful coupling of a variety of (hetero)aryl bromides with the parent cyclopropyl bromide to produce the corresponding arylcyclopropanes in good to excellent yields. nih.gov A notable protocol employs a simple Nickel(II) precatalyst in conjunction with a novel picolinamide (B142947) pincer ligand. nih.govresearchgate.net This system is distinguished by its tolerance to a broad range of functional groups, including free amines, and its practicability for gram-scale synthesis. nih.gov

Detailed Research Findings:

The mechanism of these reactions is believed to involve radical pathways, where low-valent nickel species facilitate the coupling of two different electrophiles. nih.gov The choice of ligand is critical in modulating the reactivity and selectivity of the nickel catalyst, especially when dealing with sterically demanding substrates. rsc.org For a substrate like this compound, the four methyl groups introduce significant steric hindrance around the reaction center. This presents a challenge for the catalytic system, as the approach of the bulky aryl-nickel intermediate to the cyclopropyl bromide could be impeded.

While specific studies on this compound are not yet prevalent in the literature, research on other sterically hindered substrates suggests that flexible bidentate phosphine (B1218219) ligands can be effective in nickel-catalyzed cross-coupling reactions by accommodating the steric bulk. rsc.org Future research would need to focus on adapting existing protocols or developing new ligand systems specifically designed to overcome the steric challenge posed by the tetramethyl-substituted cyclopropane ring. The successful development of such a method would provide access to a novel class of highly substituted arylcyclopropanes with potential applications in medicinal chemistry and materials science.

Other Metal-Catalyzed Processes for Brominated Cyclopropanes

Beyond nickel catalysis, other transition metals have been employed in reactions involving activated cyclopropanes. These processes offer alternative pathways for the functionalization of the cyclopropane ring, including ring-opening reactions that provide access to different molecular scaffolds.

Palladium, copper, and rhodium are commonly used catalysts for various transformations of cyclopropanes. For instance, palladium-catalyzed cross-coupling reactions are well-established for a wide range of substrates. Copper-catalyzed reactions, such as the Chan-Lam coupling, could potentially be adapted for the C-N or C-O bond formation with brominated cyclopropanes. Rhodium catalysts are known to mediate cyclopropanation and C-H activation reactions.

A significant area of research involves the ring-opening cross-coupling of cyclopropanols, which are structurally related to bromocyclopropanes, to form γ-carbonyl alkylboronates and alkylsilicons. rsc.org This type of reaction, often catalyzed by nickel, demonstrates the utility of the cyclopropane ring as a three-carbon synthon. rsc.org For this compound, a similar metal-catalyzed ring-opening could be envisioned, potentially leading to the formation of highly substituted linear chains.

Furthermore, metal-free catalytic systems are emerging as a powerful alternative. For example, a tetraalkoxydiboron(4)/isonicotinate system has been shown to catalyze the [3+2] cycloaddition of cyclopropyl ketones with alkenes under radical conditions, broadening the scope to previously unreactive substrates. chemrxiv.org The development of similar metal-free approaches for brominated cyclopropanes could offer a more sustainable and cost-effective synthetic strategy.

The reactivity of this compound in these various metal-catalyzed processes remains a fertile ground for future investigation. The steric hindrance and electronic effects of the tetramethyl substitution are expected to play a crucial role in determining the reaction pathway and selectivity, potentially leading to novel and unexpected chemical transformations.

Methodological Frameworks for Future Research

To efficiently explore and optimize the synthetic potential of this compound, a systematic and robust methodological framework is essential. This includes the application of modern experimental design techniques, a strong emphasis on reproducibility and validation, and the use of advanced analytical tools for real-time reaction monitoring.

Experimental Design and Optimization (e.g., Factorial Design, Response Surface Methodology)

The optimization of chemical reactions, particularly complex metal-catalyzed cross-couplings, requires the systematic investigation of multiple variables such as temperature, solvent, catalyst loading, ligand, and base. Traditional one-variable-at-a-time (OVAT) optimization can be time-consuming and may fail to identify interactions between different parameters. researchgate.net

Factorial Design allows for the simultaneous variation of multiple factors at different levels, enabling the efficient screening of reaction conditions and the identification of significant factors and their interactions. researchgate.net For instance, a two-level factorial design could be employed to study the effect of four different variables (e.g., temperature, catalyst loading, ligand concentration, and base) on the yield of a nickel-catalyzed cross-coupling reaction.

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for modeling and analyzing problems in which a response of interest is influenced by several variables. researchgate.net After identifying the key variables using a factorial design, RSM can be used to create a mathematical model that describes the relationship between the input variables and the response (e.g., yield). This model can then be used to find the optimal conditions for the reaction.

By applying these experimental design methodologies, researchers can accelerate the optimization process for reactions involving this compound, leading to higher yields, improved selectivity, and a deeper understanding of the reaction landscape.

Ensuring Reproducibility and Validation in Synthetic and Mechanistic Studies

The issue of reproducibility is a significant concern in chemical research. mit.eduresearchgate.netnih.gov To ensure the reliability and credibility of research findings, it is crucial to adopt rigorous practices for reproducibility and validation. masterorganicchemistry.comreddit.com

For synthetic studies involving this compound, this entails providing a detailed and unambiguous description of all experimental procedures, including the source and purity of reagents, reaction setup, purification methods, and characterization data for all new compounds. The practice of "internal checking," where a key reaction is repeated by another researcher in the same lab based solely on the written procedure, can help ensure that the instructions are clear and sufficient for reproducibility. mit.edu

Advanced Spectroscopic and Analytical Techniques for In Situ Monitoring (e.g., Time-Resolved FTIR, Raman, NMR)

Understanding the mechanism of a chemical reaction is key to its optimization and rational improvement. In situ spectroscopic techniques, which allow for the real-time monitoring of a reaction mixture without the need for sampling, are powerful tools for elucidating reaction kinetics, identifying transient intermediates, and understanding catalytic cycles. mt.com

Time-Resolved Fourier-Transform Infrared (FTIR) Spectroscopy can provide structural information on reactants, products, and intermediates by monitoring changes in their vibrational frequencies over time. This technique is particularly useful for identifying species with characteristic infrared absorptions, such as metal-carbonyl complexes or other functional groups involved in the reaction.

Raman Spectroscopy is complementary to FTIR and is particularly well-suited for monitoring reactions in solution, including solid-state reactions. irb.hr Surface-enhanced Raman spectroscopy (SERS) can provide enhanced sensitivity for detecting species adsorbed on the surface of a catalyst, offering valuable insights into heterogeneous catalytic processes. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for in situ reaction monitoring. dr-kiehl.net It can provide detailed structural information and quantitative data on the concentration of all NMR-active species in the reaction mixture as a function of time. This allows for the precise determination of reaction kinetics and the observation of short-lived intermediates.

The application of these advanced in situ techniques to the study of metal-catalyzed reactions of this compound will be invaluable for unraveling the complex mechanistic details of these transformations and for guiding the development of more efficient and selective synthetic methods.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-1,1,2,2-tetramethylcyclopropane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via bromination of 1,1,2,2-tetramethylcyclopropane using bromine (Br₂) in a non-polar solvent (e.g., CCl₄) under controlled temperatures. A free-radical mechanism is typically employed, where bromine dissociates into radicals that selectively attack the cyclopropane ring. Catalysts like UV light or peroxides may initiate the reaction. Yield optimization requires strict control of stoichiometry, temperature (25–50°C), and reaction time to prevent over-bromination. Purification via fractional distillation or column chromatography is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR can identify methyl group environments (δ 0.8–1.5 ppm for CH₃) and bromine-induced deshielding effects on adjacent carbons.
  • IR Spectroscopy : C-Br stretching vibrations appear at 500–600 cm⁻¹.
  • Mass Spectrometry : Molecular ion peaks (M⁺) at m/z 192 (C₆H₁₁Br⁺) and fragmentation patterns confirm the structure.
    Cross-referencing with computational data (e.g., PubChem entries) enhances accuracy .

Q. How does steric hindrance from methyl groups influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The tetramethyl substitution creates significant steric hindrance, reducing accessibility of the bromine atom for nucleophilic substitution (SN₂). Instead, reactions favor SN₁ mechanisms or elimination pathways under strong bases (e.g., KOtBu). Experimental validation involves comparing reaction rates with less-substituted analogs (e.g., 2-bromo-1,1-dimethylcyclopropane) to isolate steric effects .

Advanced Research Questions

Q. What computational methods can predict the thermodynamic stability and ring strain of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can calculate bond angles, ring strain, and enthalpy of formation. Tools like COMSOL Multiphysics integrate AI to optimize parameters for cyclopropane derivatives. Compare results with experimental thermochemical data (e.g., heat of combustion) to validate models .

Q. How can contradictory data on brominated cyclopropane toxicity be resolved in safety evaluations?

  • Methodological Answer : Contradictions arise from variations in experimental models (e.g., in vitro vs. in vivo) or incomplete data. Follow the IFRA Standards’ framework (Amendment 43):

Conduct Ames tests for mutagenicity.

Perform acute toxicity assays (OECD 423) and dermal sensitization studies.

Use QSAR models to predict bioactivity until empirical data fills gaps .

Q. What factorial design approaches optimize reaction conditions for high-yield synthesis?

  • Methodological Answer : A 2³ factorial design can test variables:
  • Factors : Bromine concentration (0.8–1.2 eq), temperature (30–50°C), catalyst presence (UV/None).
  • Response : Yield (%) measured via GC-MS.
    ANOVA identifies significant interactions (e.g., temperature-catalyst synergy). Response surface methodology (RSM) refines optimal conditions .

Q. How does the compound’s reactivity compare to non-brominated cyclopropane derivatives in ring-opening reactions?

  • Methodological Answer : Bromine’s electronegativity polarizes the C-Br bond, facilitating electrophilic additions (e.g., HBr) at the cyclopropane ring. Compare kinetics with 1,1,2,2-tetramethylcyclopropane using stopped-flow techniques. Track intermediates via time-resolved FTIR or Raman spectroscopy .

Methodological Frameworks for Research Design

Q. How to align studies on this compound with theoretical frameworks in strained hydrocarbon chemistry?

  • Methodological Answer : Link research to Walsh’s theory of cyclopropane bonding (sp² hybridization) and Baldwin’s rules for ring-opening. For example:
  • Hypothesis: Methyl groups stabilize the ring via hyperconjugation, counteracting strain.
  • Experimental Design: Synthesize isotopically labeled analogs (¹³C) to track electronic effects .

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

  • Methodological Answer :
  • Standardize reagents (≥99% purity) and equipment (e.g., Schlenk lines for moisture-sensitive steps).
  • Publish detailed characterization data (NMR, HRMS) in open-access repositories.
  • Use robotic liquid handlers for precise reagent dispensing in kinetic studies .

Data Contradiction and Validation

Q. How to address discrepancies in reported reaction pathways for brominated cyclopropanes?

  • Methodological Answer :
    Replicate conflicting studies under identical conditions (e.g., solvent, catalyst). Use advanced analytics (e.g., in situ NMR) to detect transient intermediates. Cross-validate with computational mechanistic studies (DFT transition-state analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.